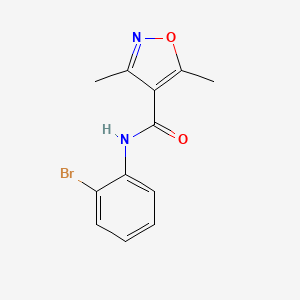
N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide
説明
N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BRP-7, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxamides, which are known for their ability to modulate the activity of certain proteins in the body.
科学的研究の応用
N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer drugs.
Another area of research where N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has shown promise is in the treatment of neurological disorders. Studies have shown that N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can modulate the activity of certain proteins that are involved in the development and function of the nervous system. This makes it a potential candidate for the development of new drugs for the treatment of disorders such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves the modulation of the activity of certain proteins in the body. Specifically, N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of CK2, N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can disrupt the signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects on the body. Studies have shown that it can inhibit the activity of CK2 in various cell types, including cancer cells and neurons. This inhibition can lead to a reduction in cell growth and proliferation, as well as an increase in cell death.
実験室実験の利点と制限
One of the main advantages of using N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its ability to selectively inhibit the activity of CK2. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is its potential toxicity. Studies have shown that high concentrations of N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be toxic to cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of new cancer drugs that target CK2. Another area of research is the development of new drugs for the treatment of neurological disorders. Additionally, there is potential for the development of new diagnostic tools that can detect the activity of CK2 in various diseases. Finally, further studies are needed to determine the safety and efficacy of N-(2-bromophenyl)-3,5-dimethyl-4-isoxazolecarboxamide in humans, which could pave the way for its use in clinical trials.
特性
IUPAC Name |
N-(2-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXOYDMHHBAJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



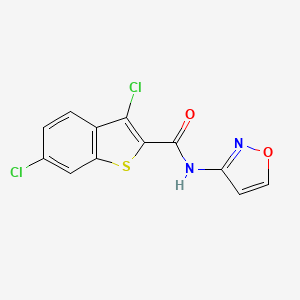
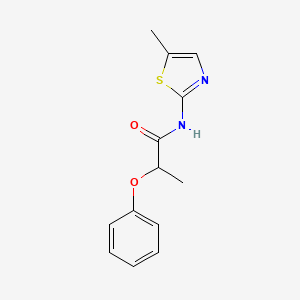
![6-bromo-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4433919.png)
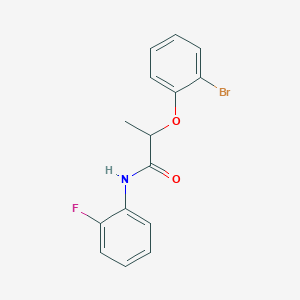

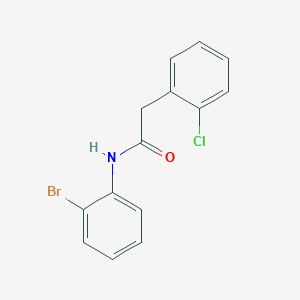
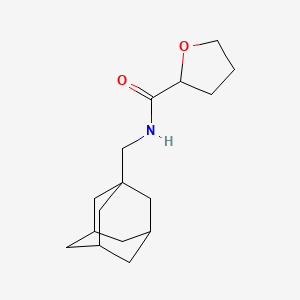

![1-[(2,5-dichlorophenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433949.png)
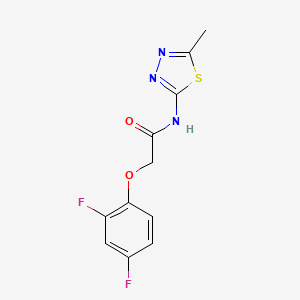
![methyl 4-methyl-2-[(4-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4433959.png)
![N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4433967.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B4434004.png)